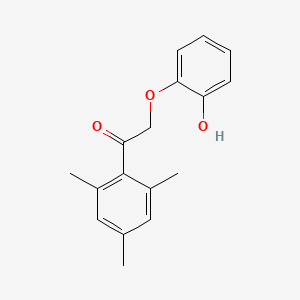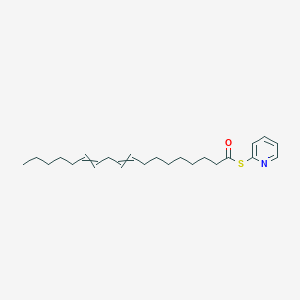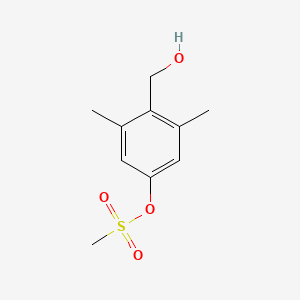
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, which is a strong acid commonly used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to a phenyl ring, which is further bonded to a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate typically involves the reaction of 4-(Hydroxymethyl)-3,5-dimethylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl derivatives.
Oxidation: Formation of 4-(Carboxymethyl)-3,5-dimethylphenyl methanesulfonate.
Reduction: Formation of 4-(Hydroxymethyl)-3,5-dimethylphenyl alcohol.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic Acid: A strong acid used in organic synthesis and as a catalyst.
Methyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar applications to methyl methanesulfonate.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethylphenyl methanesulfonate is unique due to the presence of the hydroxymethyl and dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
105970-33-0 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)-3,5-dimethylphenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O4S/c1-7-4-9(14-15(3,12)13)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |
Clé InChI |
GLOUDFXSKYDJIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CO)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



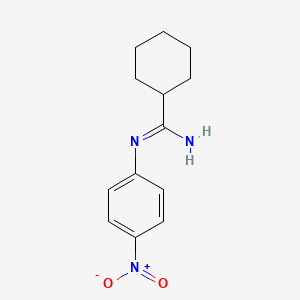

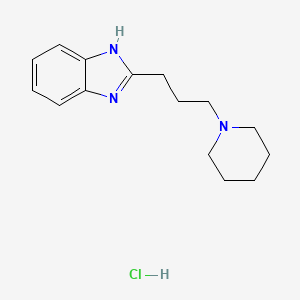
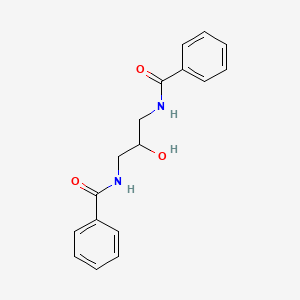
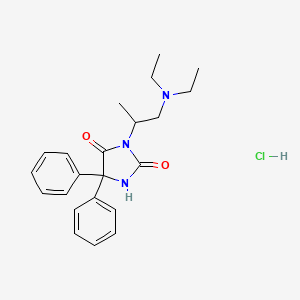
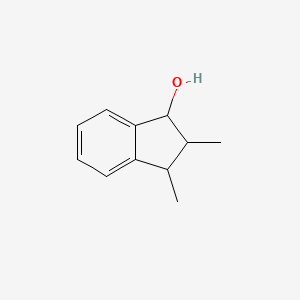

![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
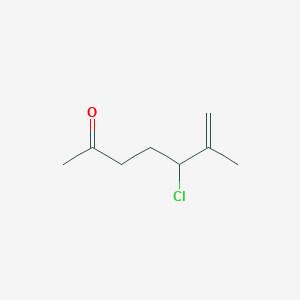
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

